(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
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Overview
Description
(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dihydroxybenzylidene group attached to a dihydropyrroloquinazolinone core, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzylidene group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The dihydroxybenzylidene group can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. Additionally, the compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydroquinazolin-4(1H)-one
- (3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydro-1H-pyrrolo[2,3-b]quinazolin-5(6H)-one
Uniqueness
(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-15-6-5-11(10-16(15)22)9-12-7-8-20-14-4-2-1-3-13(14)18(23)19-17(12)20/h1-6,9-10,21-22H,7-8H2/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHNGZOAYQHFM-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C\C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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